molecular formula C14H12ClNO2 B7901089 Methyl 4-amino-3'-chloro-[1,1'-biphenyl]-3-carboxylate

Methyl 4-amino-3'-chloro-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B7901089
M. Wt: 261.70 g/mol
InChI Key: SUXKXOFQDANHFC-UHFFFAOYSA-N
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Description

Methyl 4-amino-3’-chloro-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a methyl ester group, an amino group, and a chloro substituent on the biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3’-chloro-[1,1’-biphenyl]-3-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of 4-chloro-[1,1’-biphenyl]-3-carboxylic acid to introduce a nitro group. This is followed by reduction to convert the nitro group into an amino group. The final step involves esterification to form the methyl ester.

    Nitration: The starting material, 4-chloro-[1,1’-biphenyl]-3-carboxylic acid, is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of Methyl 4-amino-3’-chloro-[1,1’-biphenyl]-3-carboxylate may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the use of more efficient catalysts and solvents to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using strong reducing agents.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding biphenyl without the chloro substituent.

    Substitution: Formation of substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-amino-3’-chloro-[1,1’-biphenyl]-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. The amino and chloro groups provide sites for further functionalization, which can lead to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, Methyl 4-amino-3’-chloro-[1,1’-biphenyl]-3-carboxylate is used in the production of advanced polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3’-chloro-[1,1’-biphenyl]-3-carboxylate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, while the chloro group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-[1,1’-biphenyl]-3-carboxylate: Lacks the chloro substituent, which may affect its reactivity and binding properties.

    Methyl 4-amino-3’-bromo-[1,1’-biphenyl]-3-carboxylate: Similar structure but with a bromo group instead of a chloro group, which can influence its chemical behavior and applications.

    Methyl 4-amino-3’-fluoro-[1,1’-biphenyl]-3-carboxylate: Contains a fluoro group, which can significantly alter its electronic properties and reactivity.

Uniqueness

Methyl 4-amino-3’-chloro-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both an amino and a chloro group on the biphenyl scaffold. This combination of functional groups provides a balance of reactivity and stability, making it versatile for various chemical transformations and applications.

Properties

IUPAC Name

methyl 2-amino-5-(3-chlorophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-18-14(17)12-8-10(5-6-13(12)16)9-3-2-4-11(15)7-9/h2-8H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXKXOFQDANHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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